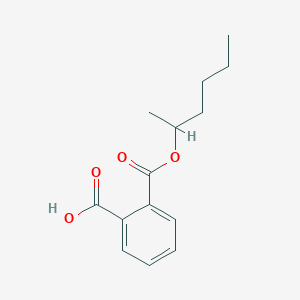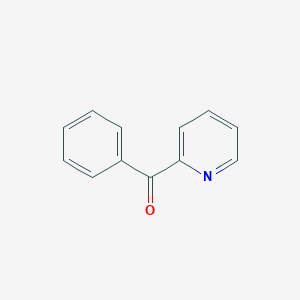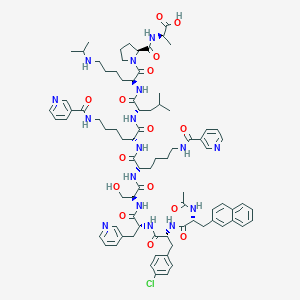
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone (LHRH) is a hormone that regulates the production of sex hormones such as estrogen and testosterone. N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-, also known as Triptorelin, is a synthetic analogue of LHRH that is used in scientific research applications.
Wirkmechanismus
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- works by binding to the LHRH receptor in the pituitary gland, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of sex hormones such as estrogen and testosterone.
Biochemische Und Physiologische Effekte
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- has several biochemical and physiological effects. It can induce ovulation in animals and increase the production of sex hormones. It can also reduce the production of sex hormones in patients with hormone-dependent cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in lab experiments is that it is a synthetic analogue of LHRH, which means that it is more stable than the natural hormone. This makes it easier to work with in the lab. However, one limitation is that it can be expensive to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in scientific research. One area of interest is the development of new cancer treatments that target the LHRH receptor. Another area of interest is the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in assisted reproductive technologies to improve the success rates of in vitro fertilization. Additionally, LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- could be used to study the effects of LHRH on other physiological processes, such as the immune system.
Synthesemethoden
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is synthesized using solid-phase peptide synthesis. This involves the coupling of amino acids in a stepwise manner to create the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Wissenschaftliche Forschungsanwendungen
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is used in scientific research to study the effects of LHRH on the reproductive system. It is used to induce ovulation in animals and to study the effects of LHRH on the pituitary gland. LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is also used in cancer research to treat hormone-dependent cancers such as prostate cancer and breast cancer.
Eigenschaften
CAS-Nummer |
124361-52-0 |
|---|---|
Produktname |
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- |
Molekularformel |
C82H107ClN16O15 |
Molekulargewicht |
1592.3 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C82H107ClN16O15/c1-50(2)41-65(75(106)94-64(26-11-12-37-87-51(3)4)81(112)99-40-18-27-70(99)80(111)90-52(5)82(113)114)95-74(105)63(25-10-14-39-89-72(103)60-23-17-36-86-48-60)92-73(104)62(24-9-13-38-88-71(102)59-22-16-35-85-47-59)93-79(110)69(49-100)98-78(109)68(45-56-19-15-34-84-46-56)97-77(108)67(43-54-29-32-61(83)33-30-54)96-76(107)66(91-53(6)101)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,87,100H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H,88,102)(H,89,103)(H,90,111)(H,91,101)(H,92,104)(H,93,110)(H,94,106)(H,95,105)(H,96,107)(H,97,108)(H,98,109)(H,113,114)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 |
InChI-Schlüssel |
SIDCDUXXUUFBEQ-NBERXCRTSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Andere CAS-Nummern |
124361-52-0 |
Sequenz |
XXXSXXLXPA |
Synonyme |
1-(N-Ac-2-naphthyl)-Ala-2-(4-chloro)-Phe-3-pyridyl-Ala-5,6-nicotinyl-Lys-8-isopropyl-Lys-10-AlaNH2-LHRH ANAPN-GnRH GnRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- LHRH, N(acetyl)-2-naphthylalanyl(1)-4-chlorophynylalanyl(2)-pyridylalanyl(3)-nicotinyllysyl(5,6)-isopropyllysyl(8)-alaninamide(10)- LHRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
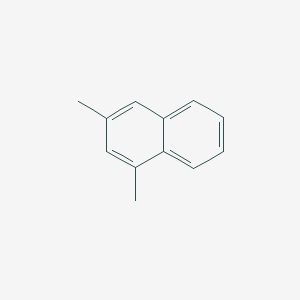
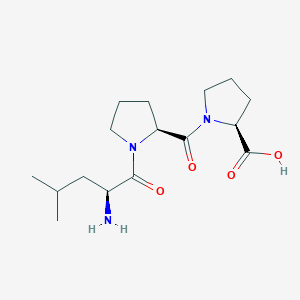
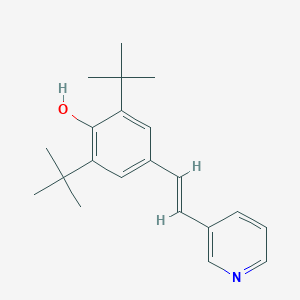
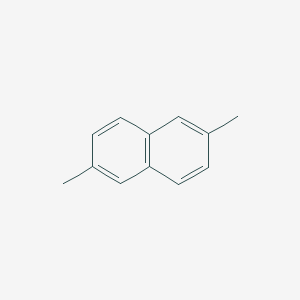
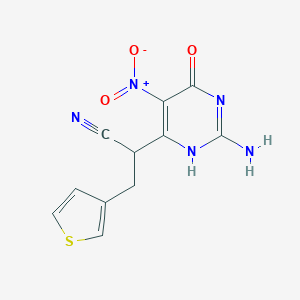
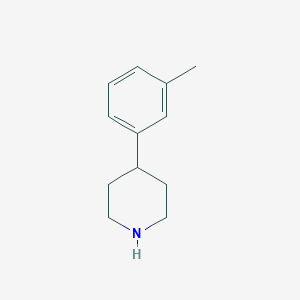
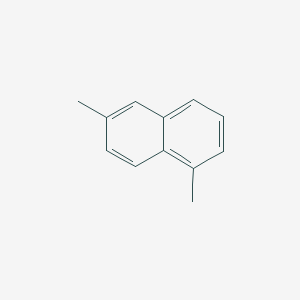
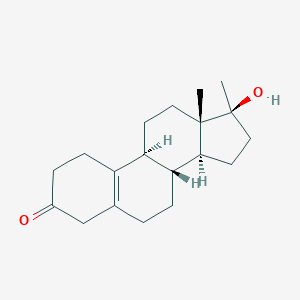
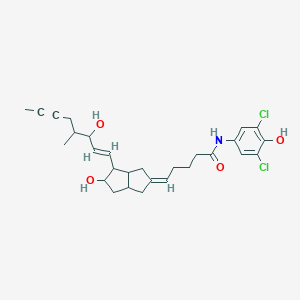
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

